Cas no 21889-05-4 (4-(1H-Indol-2-yl)aniline)
4-(1H-Indol-2-yl)aniline Chemical and Physical Properties
Names and Identifiers
-
- 4-(1H-Indol-2-yl)aniline
- 2-(4-AMINOPHENYL)-1H-INDOLE
- BENZAMIDE,4-(1H-INDOL-2-YL)-
- Benzenamine,4-(1H-indol-2-yl)-
- 2-(4'-Aminophenyl)-indol
- 2-(4-Aminophenyl)indole
- 2-(p-Aminophenyl)indole
- 4-(1H-Indol-2-yl)-phenylamine
- 4-indol-2-yl-aniline
- INDOLE,2-(p-AMINOPHENYL)
- J-513218
- A854325
- Indole,2-(4-aminophenyl)
- 5-22-11-00067 (Beilstein Handbook Reference)
- UNII-951PA1NR6Z
- NSC-119095
- INDOLE, 2-(p-AMINOPHENYL)-
- AKOS000216112
- BRN 0474966
- SCHEMBL529205
- NSC 119095
- 951PA1NR6Z
- MFCD01719190
- Benzenamine, 4-(1H-indol-2-yl)- (9CI)
- 4-(acetylamino)phenylN-acetyl-DL-methionate
- DTXSID60176290
- 4-(1H-INDOL-2-YL)BENZENAMINE
- E74238
- NSC119095
- FT-0687966
- NCGC00186315-01
- CHEMBL1897879
- AS-58351
- AT-051/42761821
- Benzenamine, 4-(1H-indol-2-yl)-
- 21889-05-4
- 4-(1H-indol-2-yl)phenylamine
- SCHEMBL7110637
- DTXCID3098781
- DB-066654
- STL237788
- Benzenamine, 4-(1H-indol-2-yl)-(9CI)
-
- MDL: MFCD01719190
- Inchi: 1S/C14H12N2/c15-12-7-5-10(6-8-12)14-9-11-3-1-2-4-13(11)16-14/h1-9,16H,15H2
- InChI Key: BBYJHUAEFSHMHU-UHFFFAOYSA-N
- SMILES: N1C2C=CC=CC=2C=C1C1C=CC(=CC=1)N
Computed Properties
- Exact Mass: 208.10000
- Monoisotopic Mass: 208.100048
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 233
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 41.8
Experimental Properties
- Density: 1.229
- Boiling Point: 441.2°Cat760mmHg
- Flash Point: 250.9°C
- Refractive Index: 1.726
- PSA: 41.81000
- LogP: 3.99830
- Sensitiveness: Light Sensitive
4-(1H-Indol-2-yl)aniline Security Information
- Hazard Category Code: 36/37/38
- Safety Instruction: 26-36/37/39
-
Hazardous Material Identification:
4-(1H-Indol-2-yl)aniline Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-(1H-Indol-2-yl)aniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | I628090-100mg |
4-(1H-Indol-2-yl)aniline |
21889-05-4 | 100mg |
$ 70.00 | 2022-06-04 | ||
| TRC | I628090-500mg |
4-(1H-Indol-2-yl)aniline |
21889-05-4 | 500mg |
$ 230.00 | 2022-06-04 | ||
| TRC | I628090-1g |
4-(1H-Indol-2-yl)aniline |
21889-05-4 | 1g |
$ 340.00 | 2022-06-04 | ||
| Alichem | A199009747-5g |
4-(1H-Indol-2-yl)aniline |
21889-05-4 | 95% | 5g |
$837.12 | 2023-09-02 | |
| Chemenu | CM147383-5g |
4-(1H-Indol-2-yl)aniline |
21889-05-4 | 95% | 5g |
$718 | 2021-08-05 | |
| Apollo Scientific | OR01598-1g |
2-(4-Aminophenyl)-1H-indole |
21889-05-4 | 1g |
£495.00 | 2023-09-02 | ||
| Chemenu | CM147383-1g |
4-(1H-Indol-2-yl)aniline |
21889-05-4 | 95% | 1g |
$*** | 2023-03-31 | |
| abcr | AB218896-250 mg |
4-(1H-Indol-2-yl)aniline; 95% |
21889-05-4 | 250MG |
€219.30 | 2023-01-27 | ||
| abcr | AB218896-1 g |
4-(1H-Indol-2-yl)aniline; 95% |
21889-05-4 | 1g |
€367.20 | 2023-01-27 | ||
| abcr | AB218896-5 g |
4-(1H-Indol-2-yl)aniline; 95% |
21889-05-4 | 5g |
€666.80 | 2022-03-25 |
4-(1H-Indol-2-yl)aniline Suppliers
4-(1H-Indol-2-yl)aniline Related Literature
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1. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
Additional information on 4-(1H-Indol-2-yl)aniline
4-(1H-Indol-2-yl)aniline: An Overview of a Promising Compound in Medicinal Chemistry
4-(1H-Indol-2-yl)aniline, with the CAS number 21889-05-4, is a versatile compound that has garnered significant attention in the field of medicinal chemistry due to its potential applications in drug discovery and development. This aromatic amine, characterized by its indole and aniline moieties, exhibits a unique combination of biological activities that make it a valuable candidate for various therapeutic interventions.
The chemical structure of 4-(1H-Indol-2-yl)aniline consists of an indole ring attached to an aniline group through a phenyl ring. This structural arrangement confers the compound with a range of physicochemical properties that are crucial for its biological activity. The indole moiety, known for its prevalence in natural products and its role in various biological processes, contributes to the compound's ability to interact with specific receptors and enzymes. The aniline group, on the other hand, provides additional functional groups that can be modified to enhance the compound's pharmacological properties.
Recent studies have highlighted the potential of 4-(1H-Indol-2-yl)aniline in several therapeutic areas. One notable application is in the treatment of neurodegenerative diseases. Research has shown that compounds containing indole and aniline moieties can modulate the activity of monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters such as serotonin and dopamine. By inhibiting MAO, 4-(1H-Indol-2-yl)aniline and its derivatives may help alleviate symptoms associated with conditions like Parkinson's disease and Alzheimer's disease.
In addition to its neuroprotective effects, 4-(1H-Indol-2-yl)aniline has also been investigated for its anti-inflammatory properties. Inflammation is a key factor in many chronic diseases, including arthritis and cardiovascular disorders. Studies have demonstrated that 4-(1H-Indol-2-yl)aniline can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This anti-inflammatory activity makes it a promising candidate for developing new treatments for inflammatory conditions.
The pharmacokinetic profile of 4-(1H-Indol-2-yl)aniline is another area of active research. Understanding how the compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for optimizing its therapeutic potential. Preclinical studies have shown that 4-(1H-Indol-2-yl)aniline exhibits favorable ADME properties, including good oral bioavailability and low toxicity. These characteristics make it an attractive lead compound for further drug development.
To further enhance the therapeutic efficacy of 4-(1H-Indol-2-yl)aniline, researchers are exploring various chemical modifications. For example, substituting different functional groups on the phenyl ring or modifying the indole moiety can alter the compound's binding affinity to specific targets and improve its pharmacological profile. These efforts aim to develop more potent and selective derivatives that can address unmet medical needs.
Clinical trials are essential for translating the promising preclinical findings into effective treatments. While no clinical trials specifically involving 4-(1H-Indol-2-yl)aniline have been reported yet, ongoing preclinical studies are paving the way for future clinical investigations. The safety and efficacy data generated from these studies will be crucial for advancing the compound into clinical trials.
In conclusion, 4-(1H-Indol-2-yl)aniline, with its CAS number 21889-05-4, represents a promising compound in medicinal chemistry with diverse potential applications. Its unique chemical structure, coupled with its favorable biological activities and pharmacokinetic properties, makes it a valuable candidate for further research and development. As more studies are conducted, it is likely that new insights into the therapeutic potential of this compound will emerge, potentially leading to novel treatments for various diseases.
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